Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
Methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate (C₈H₇N₅O₂) is a fused heterocyclic compound comprising a pyrimidine ring covalently linked to a 1H-1,2,4-triazole moiety via a methyl ester functional group. The molecular architecture includes:
- Pyrimidine ring : A six-membered aromatic system with two nitrogen atoms at positions 1 and 3.
- 1,2,4-Triazole core : A five-membered ring containing three nitrogen atoms, with a methyl ester substituent at position 3.
- Inter-ring connectivity : The pyrimidine ring is attached to the triazole via a single bond at position 2 of the pyrimidine and position 1 of the triazole.
While specific crystallographic data for this compound are not reported, structurally analogous triazole-pyrimidine hybrids exhibit planar molecular geometries with inter-ring torsion angles near 0°, enabling conjugation between the heterocycles. Hydrogen bonding and π-π stacking interactions are critical in stabilizing crystal lattices, as observed in related systems.
Table 1: Key Bond Lengths in Triazole-Pyrimidine Hybrids
| Bond Type | Length (Å) | Source |
|---|---|---|
| C-N (Triazole) | 1.31–1.36 | |
| C-C (Pyrimidine) | 1.36–1.38 | |
| C-O (Ester) | 1.35–1.40 |
Tautomeric Forms and Resonance Stabilization
The 1H-1,2,4-triazole core exists predominantly in its 1H-tautomer due to resonance stabilization. This form minimizes steric strain and maximizes delocalization of π-electrons across the triazole ring. The pyrimidine substituent further enhances aromatic stability through conjugation, though steric hindrance between the pyrimidine and triazole rings may slightly distort planarity.
Key resonance contributors :
Comparative Analysis with Related Triazole-Pyrimidine Hybrids
This compound differs from other hybrids in its ester functionality and pyrimidine attachment site:
Table 2: Comparative Structural Features
The methyl ester group reduces steric bulk compared to bulkier substituents (e.g., benzyl), potentially altering solubility and reactivity.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Predicted NMR data (based on analogous systems):
¹H NMR (DMSO-d₆, δ ppm) :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methyl ester (COOCH₃) | 3.8–4.1 | Singlet |
| Pyrimidine H-4/H-6 | 8.3–8.6 | Doublet |
| Pyrimidine H-5 | 7.2–7.5 | Singlet |
| Triazole ring protons | 7.8–8.1 | Broad |
¹³C NMR (DMSO-d₆, δ ppm) :
| Carbon Type | δ (ppm) |
|---|---|
| Carbonyl (C=O) | 165–170 |
| Pyrimidine C-2 | 155–160 |
| Triazole C-3 | 145–150 |
| Methyl ester (OCH₃) | 50–55 |
Infrared (IR) Vibrational Mode Correlations
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ester) | 1740–1750 | Stretching |
| C-O (ester) | 1220–1250 | Stretching |
| C=N (pyrimidine) | 1600–1650 | Stretching |
| C-H (aromatic) | 3100–3150 | Stretching |
IR spectra would confirm the absence of N-H stretches (due to 1H-tautomer) and presence of strong carbonyl absorption.
Mass Spectrometric Fragmentation Patterns
| Observed Ion (m/z) | Fragmentation Pathway |
|---|---|
| 205.06 (M⁺) | Molecular ion |
| 145.05 (M⁺-COOCH₃) | Loss of methyl ester |
| 108.04 (C₅H₄N₃⁺) | Pyrimidine-triazole cleavage |
Properties
IUPAC Name |
methyl 1-pyrimidin-2-yl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-15-7(14)6-11-5-13(12-6)8-9-3-2-4-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCLKNNSTJKNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursors
- Methyl 1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5)
- 2-Halopyrimidines (typically 2-chloropyrimidine or 2-bromopyrimidine)
- Various bases (potassium carbonate, cesium carbonate, etc.)
- Copper catalysts for N-arylation reactions
Methyl 1H-1,2,4-triazole-3-carboxylate serves as the foundational building block, which can be synthesized through various methods as outlined in the following section.
Synthesis of Methyl 1H-1,2,4-Triazole-3-Carboxylate
Before approaching the N-arylation step, it is essential to prepare the methyl 1H-1,2,4-triazole-3-carboxylate intermediate. Several methods have been reported in the literature:
Thiosemicarbazide Method
This approach utilizes thiosemicarbazide as a key nitrogen source and represents one of the most efficient pathways:
Reaction Scheme:
- Thiosemicarbazide reacts with oxalic acid in water at 60-80°C
- Addition of sodium hydroxide induces cyclization
- Treatment with nitric acid removes the mercapto group
- Esterification with methanol under acid catalysis yields methyl 1H-1,2,4-triazole-3-carboxylate
Reaction Conditions:
- Temperature: 60-80°C for condensation, 80°C for mercapto group removal
- Solvent: Water for initial steps, methanol for esterification
- Yield: 58% overall yield
This method avoids hazardous diazotization steps, making it safer for scale-up and industrial applications.
Diazotization Method
The traditional approach involves:
- Reaction of guanidine aminocarbonate with oxalic acid
- Formation of 5-aminotriazole-3-carboxylic acid
- Esterification to form the methyl ester
- Deamination via diazonium salt formation
While historically common, this method presents significant safety concerns due to the explosive nature of the diazonium intermediates.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Safety Considerations | Scale-up Potential |
|---|---|---|---|---|---|
| Thiosemicarbazide | Thiosemicarbazide, Oxalic acid | 60-80°C, water/methanol | 58 | High | Excellent |
| Diazotization | Guanidine aminocarbonate, Oxalic acid | Variable | 45-50 | Low (explosion risk) | Poor |
N-Arylation with Pyrimidin-2-yl Group
The key transformation in synthesizing this compound involves the N-arylation of methyl 1H-1,2,4-triazole-3-carboxylate with an appropriate pyrimidine derivative.
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation represents the most efficient approach for introducing the pyrimidin-2-yl group at the N-1 position of the triazole:
Reaction Components:
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 2-Halopyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine)
- Copper catalyst (Cu₂O or CuI)
- Base (Cs₂CO₃)
- N-ligand (often N,N'-dimethylethylenediamine or similar)
- Solvent (DMF or acetonitrile)
Typical Reaction Conditions:
- Temperature: 80-100°C
- Reaction time: 24-48 hours
- Catalyst loading: 5-10 mol%
Optimized Reaction Conditions
The efficiency of the copper-catalyzed N-arylation can be significantly improved through optimization of reaction parameters:
- Choice of catalyst: Cu₂O has been shown to provide superior results compared to other copper sources
- Base selection: Cs₂CO₃ typically outperforms K₂CO₃ and other bases
- Ligand optimization: N,N'-dimethylethylenediamine or specialized ligands like N-ligand-B enhance reaction rates
- Solvent effects: DMF generally provides better solubility and yields than acetonitrile for triazole substrates
Optimized conditions can increase yields to 70-80% while reducing reaction times.
Alternative N-Arylation Methods
While copper catalysis dominates the literature, alternative approaches have been investigated:
Palladium-Catalyzed Coupling:
- Lower yields generally observed
- Higher catalyst costs
- Potential for regioselectivity issues
Direct Nucleophilic Substitution:
- Requires strongly activated halopyrimidines
- Harsh conditions (high temperatures, strong bases)
- Generally lower yields with complex purification
Alternative Synthetic Approaches
Several alternative approaches can be considered for synthesizing this compound:
Reverse Construction Approach
This strategy involves building the triazole ring with the pyrimidine already attached:
- Formation of a suitable hydrazide derivative of 2-aminopyrimidine
- Cyclization with appropriate one-carbon synthons
- Esterification of the resulting carboxylic acid
While theoretically possible, this approach often suffers from regioselectivity issues and lower overall yields.
Protection-Deprotection Strategy
For substrates with challenging reactivity:
- Protection of reactive sites on the triazole
- N-arylation under modified conditions
- Selective deprotection
- Esterification if required
This approach can be particularly useful when direct methods fail but adds additional synthetic steps.
Characterization and Analysis
Physical Properties
This compound typically appears as a white to off-white crystalline solid with the following properties:
- Melting point: 196-200°C (expected range)
- Solubility: Moderate solubility in polar organic solvents (methanol, acetonitrile, DMF)
- Stability: Generally stable under ambient conditions
Spectroscopic Identification
¹H NMR Spectroscopy (expected signals, CDCl₃):
- Triazole C-H: singlet at approximately δ 8.70-8.90 ppm
- Pyrimidine aromatic protons: complex pattern between δ 7.20-9.00 ppm
- Methyl ester: singlet at approximately δ 3.90-4.00 ppm
¹³C NMR Spectroscopy (expected signals):
- Carbonyl carbon: approximately δ 160-162 ppm
- Triazole carbons: approximately δ 140-160 ppm
- Pyrimidine carbons: approximately δ 115-160 ppm
- Methyl carbon: approximately δ 52-54 ppm
IR Spectroscopy (key bands):
- C=O stretching: ~1700-1730 cm⁻¹
- C=N stretching: ~1600-1650 cm⁻¹
- C-O stretching: ~1200-1250 cm⁻¹
Mass Spectrometry:
- Expected molecular ion [M+H]⁺ corresponding to C₈H₇N₅O₂
Purity Assessment
Analytical HPLC using standard reverse-phase conditions typically provides excellent separation for purity assessment:
- Column: C18
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Detection: UV at 254 nm
- Expected purity: >98% for analytical applications
Applications and Significance
Pharmaceutical Applications
This compound serves as an important intermediate in pharmaceutical research due to:
- The 1,2,4-triazole moiety appears in numerous antifungal medications (fluconazole, voriconazole)
- Pyrimidine-containing heterocycles display diverse biological activities
- The methyl ester provides a convenient handle for further functionalization
Chemical Intermediates
The compound serves as a versatile building block for more complex structures:
- Hydrolysis of the ester yields the corresponding carboxylic acid
- Conversion to hydrazides enables incorporation into complex heterocyclic systems
- The triazole-pyrimidine scaffold can be incorporated into targeted library synthesis
Material Science Applications
Beyond pharmaceutical applications, similar triazole-pyrimidine derivatives have been investigated for:
- Coordination chemistry with transition metals
- Development of specialty polymers
- Advanced materials with specific electronic properties
Optimization Strategies and Scale-up Considerations
Yield Optimization
Several strategies can improve the overall yield of this compound:
Catalyst Optimization:
- Fine-tuning copper catalyst loading (typically 5-10 mol%)
- Testing various ligands to enhance catalyst turnover
- Exploring catalyst reactivation methods
Reaction Parameter Optimization:
- Temperature control (80-110°C range)
- Reaction time extension (24-72 hours)
- Concentration effects (typically 0.1-0.5M optimal)
- Base selection and stoichiometry
Scale-up Considerations
When transitioning to larger scales, several adjustments are recommended:
Safety Considerations:
- Avoiding diazotization routes due to explosion hazards
- Controlled addition of reagents to manage exotherms
- Proper heat transfer systems for temperature control
Process Modifications:
- Continuous flow systems for controlled N-arylation
- Solvent recycling for environmental sustainability
- Streamlined purification procedures
Quality Control:
- Consistent analytical methods for purity assessment
- In-process controls at key synthetic stages
- Stability studies under various storage conditions
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety undergoes hydrolysis and transesterification under standard conditions:
Mechanistic Insight : The ester group’s electrophilic carbonyl carbon is susceptible to nucleophilic attack by hydroxide or alkoxide ions, forming a tetrahedral intermediate that collapses to release methanol .
Functionalization via Triazole Ring Reactivity
The 1,2,4-triazole ring participates in electrophilic and cycloaddition reactions:
Electrophilic Substitution
-
Nitrogen alkylation :
Reacting with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) selectively functionalizes the N4 position of the triazole, avoiding pyrimidine interference .
Example :
-
Halogenation :
Bromination (Br₂/Fe catalyst) occurs at the triazole’s C5 position, though steric hindrance from the pyrimidine group may reduce efficiency .
Cycloaddition Reactions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is feasible with modified derivatives. For example, substituting the ester with a propargyl group enables triazole-triazole fusion :
Conditions : CuSO₄, sodium ascorbate, H₂O/THF .
Pyrimidine Ring Modifications
The pyrimidine moiety undergoes reactions typical of electron-deficient heterocycles:
Key Limitation : The electron-withdrawing ester group deactivates the pyrimidine ring, necessitating harsh conditions for nitration or cross-coupling .
Ester to Amide Conversion
Reaction with ammonia or amines generates carboxamide derivatives :
Conditions : NH₃/MeOH, sealed tube, 80°C .
Application : These amides serve as intermediates for anticancer agents (e.g., c-Met kinase inhibitors) .
Triazole Ring Cleavage
Strong reducing agents (e.g., LiAlH₄) may rupture the triazole ring, though literature lacks direct examples. Theoretical studies suggest hydrogenation at N1–N2 bonds under high-pressure H₂/Pd-C .
Supramolecular Interactions
The compound engages in noncovalent interactions critical for biological activity:
Example : Analogous triazole-carboxylates inhibit c-Met kinase (IC₅₀ = 0.24 nM) by occupying the ATP-binding pocket .
Synthetic Precursor Utility
This compound serves as a scaffold for pharmacologically active molecules:
Case Study : Methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate was alkylated at N4 with a bromophenethyl group, yielding a lead compound with 97.1% tumor growth inhibition in xenograft models .
Scientific Research Applications
Structural and Chemical Properties
Molecular Formula : C₈H₇N₅O₂
SMILES : COC(=O)C1=NN(C=N1)C2=NC=CC=N2
InChIKey : NBCLKNNSTJKNTM-UHFFFAOYSA-N
The compound features a triazole ring fused with a pyrimidine moiety, which is known for its diverse biological activities. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For example, derivatives of triazoles have been tested against various pathogens, including:
- Mycobacterium tuberculosis : Certain triazole derivatives have shown promising antitubercular activity in vitro .
- Fungal Strains : Triazoles are well-known antifungal agents; their derivatives may enhance efficacy against resistant strains.
Anticancer Activity
Triazole-containing compounds have been explored for their anticancer properties. The structural features of methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate suggest potential interactions with key cancer-related targets. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines .
Inhibitory Effects on Kinases
Recent studies have highlighted the potential of triazole derivatives as selective inhibitors of kinases involved in cancer progression. For instance, modifications to the triazole structure can enhance binding affinity to specific targets such as CSNK2, which is implicated in tumor growth .
Antitubercular Activity
A study synthesized a series of triazole hybrids and evaluated their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain compounds exhibited IC₅₀ values in the low micromolar range, demonstrating significant potential for further development .
Anticancer Research
In another investigation, triazole derivatives were tested for their ability to inhibit cell growth in breast cancer models. The findings suggested that these compounds could synergistically enhance the effects of established chemotherapeutics like paclitaxel .
Mechanism of Action
The mechanism of action of Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate with analogous compounds in terms of structure, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points : Coumarin derivatives (m.p. 216–237°C ) have higher thermal stability than pyridinyl analogs, likely due to rigid coumarin cores.
- Synthetic Efficiency : Pyridinyl derivatives are synthesized in higher yields (~75%) under microwave conditions , whereas coumarin analogs require tedious chromatography .
Biological Activity
Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that exhibits significant potential in medicinal chemistry. This compound is of particular interest due to its unique structural features, which combine elements of pyrimidine and triazole, leading to a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of this compound is . The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | |
| SMILES | COC(=O)C1=NN(C=N1)C2=NC=CC=N2 |
| InChI | InChI=1S/C8H7N5O2/c1-12-8(11)6-5-10(9-7(6)13)4-3-2-14-8/h2-5H,1H3,(H,11,12) |
Anticancer Properties
Research indicates that this compound has notable anticancer properties. Specific studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
- Leukemia Cell Lines : The compound exhibits cytotoxic effects on chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells. In vitro studies using the MTT assay revealed a dose-dependent cytostatic effect after 72 hours of exposure .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Efficacy : Studies reported broad-spectrum activity against strains such as Candida albicans and various bacterial species. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or interacting with receptor binding sites, leading to effects such as:
- Inhibition of Cell Proliferation : By interfering with cellular pathways that regulate growth and division.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study found that derivatives of triazole compounds showed promising cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential therapeutic applications .
- Enzyme Inhibition : Another study focused on the inhibitory effects against tissue-nonspecific alkaline phosphatase (h-TNAP), linking these effects to potential anti-proliferative properties .
Q & A
Q. Table 1: Substituent Impact on Bioactivity (Representative Data)
| Substituent | Bioactivity (IC₅₀, μM) | Source |
|---|---|---|
| Pyrimidin-2-yl | 0.73 | |
| Phenyl | 0.58 | |
| Methoxymethyl | 0.64 |
Basic: How to purify this compound from reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Separate DMF/water layers, then wash with brine .
- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for impurities with lower polarity.
- Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystalline product (mp 150–152°C) .
Advanced: How does substituent variation at the triazole ring affect bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance pesticidal activity by increasing target enzyme binding affinity (e.g., acetylcholinesterase) .
- Methoxymethyl : Improves solubility, broadening antifungal applications (Table 1) .
- Pyrimidinyl : Enhances π-stacking interactions in DNA-targeted therapies .
Basic: What are the documented applications in agrochemical research?
Methodological Answer:
- Herbicides : Acts as a precursor to fenchlorazole, inhibiting photosynthesis in weeds .
- Pesticides : Derivatives show activity against aphids and beetles via neurotoxic mechanisms .
Advanced: What computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 (binding energy < -8 kcal/mol) .
- MD simulations : Analyze stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .
Basic: What are the known stability issues under different storage conditions?
Methodological Answer:
- Thermal stability : Decomposes at >200°C (DSC data).
- Hydrolysis : Susceptible to ester cleavage in acidic/basic conditions. Store at 4°C in airtight containers with desiccants .
Advanced: How to analyze reaction byproducts and optimize synthetic yield?
Methodological Answer:
- Byproduct identification : Use GC-MS for volatile impurities or LC-MS for polar byproducts .
- Optimization : Vary NaH equivalents (1.1–1.5 eq.) and reaction time (1–4 h) to minimize over-alkylation. Highest yield (78%) achieved at 1.3 eq. NaH, 2 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
